molecular formula C16H13FN2O3S2 B2993948 2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 895469-52-0

2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

Cat. No.: B2993948
CAS No.: 895469-52-0
M. Wt: 364.41
InChI Key: IPGCLHKSRCNIRW-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry, featuring a hybrid structure that combines a sulfonyl group with acetamide and benzothiazole moieties. The benzothiazole nucleus is a privileged scaffold in drug discovery, known for its diverse pharmacological activities and presence in several therapeutic agents . Compounds containing the acetamide-sulfonamide configuration have been demonstrated to function as potent enzyme inhibitors. Recent research on analogous structures has shown promising inhibitory activity against enzymes like urease, which is a key target in the treatment of infections caused by Helicobacter pylori . The incorporation of the 4-fluorophenyl group is a common strategy in lead optimization to influence the compound's electronic properties, metabolic stability, and binding affinity. Furthermore, molecular hybrids incorporating thiazole and acetamide groups have been extensively investigated for their antiproliferative properties, showing potential as agents in oncology research by targeting various cancer cell lines . This compound serves as a valuable chemical tool for researchers exploring new therapeutic leads in areas such as infectious diseases and cancer biology. It is also an important intermediate for the synthesis of more complex molecules in structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S2/c1-10-18-14-8-12(4-7-15(14)23-10)19-16(20)9-24(21,22)13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGCLHKSRCNIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide typically involves multiple steps, starting with the preparation of the fluorophenylsulfonyl group and the methylbenzo[d]thiazolyl group. These groups are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into its potential therapeutic applications.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets may make it a candidate for the development of new pharmaceuticals.

Industry: In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-((4-Fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions may modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • 4-Fluorophenyl vs. The disulfanyl group (-S-S-) introduces redox-sensitive properties absent in the target compound . 2-[[4-(4-Bromophenyl)sulfonyl...]acetamide (): Bromine’s larger atomic radius compared to fluorine may sterically hinder interactions with target proteins. The thiophene-oxazole hybrid structure in this analog could enhance π-π stacking compared to the benzo[d]thiazole ring in the target compound .
  • Benzothiazole vs. Triazole/Thiadiazole Moieties: Triazole derivatives (): Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism (thione-thiol equilibrium), which is absent in the rigid benzo[d]thiazole system. This tautomerism may influence binding dynamics in biological systems .

Physical and Spectral Properties

Table 1: Comparative Physical and Spectral Data
Compound Name m.p. (°C) Key IR Bands (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound N/A ~1250 (S=O), ~1680 (C=O) Expected: ~7.6 (ArH), ~2.1 (CH3)
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide 123 1712 (C=O), 1543 (NO₂) 3.76 (-CH₂CO-), 8.17 (ArH)
N-(2-((4-Chlorophenyl)disulfanyl)thiazol-5-yl)acetamide 127–129 1243–1258 (C=S) 7.65 (ArH), 2.10 (CH3)
  • Spectral Trends :
    • The target compound’s sulfonyl group is expected to show a strong S=O stretch near 1250 cm⁻¹, consistent with analogs in and .
    • The absence of a C=O band in triazole derivatives () contrasts with the target’s acetamide carbonyl (~1680 cm⁻¹), highlighting structural differences .

Biological Activity

The compound 2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a significant member of the sulfonamide class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13FN2O3S2C_{16}H_{13}FN_{2}O_{3}S_{2}, with a molecular weight of approximately 364.41 g/mol.

Structural Components

  • Sulfonyl Group : Enhances solubility and biological activity.
  • Fluorophenyl Moiety : Often linked to increased potency and selectivity in drug design.
  • Methylbenzo[d]thiazole Structure : Contributes unique chemical properties influencing biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide and acetamide functionalities may modulate these interactions, impacting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit promising anticancer properties. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound 9Jurkat (anti-Bcl-2)1.61 ± 1.92
Compound 10A-431 (anti-EGFR)1.98 ± 1.22

These findings suggest that the structural features of the thiazole ring are essential for cytotoxic activity, with specific substitutions enhancing efficacy against cancer cells .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. A study on similar thiazole derivatives reported moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainActivity Level
Compound 2bStaphylococcus aureusSignificant
Compound 2cEscherichia coliComparable to levofloxacin
Compound 2iPseudomonas aeruginosaMaximum

These results underscore the relevance of the thiazole moiety in enhancing antibacterial activity .

Case Studies and Research Findings

  • Antitumor Agents : A study highlighted the structure-activity relationship (SAR) of thiazole derivatives, indicating that specific substitutions on the phenyl ring significantly impact cytotoxicity against glioblastoma cells .
  • Molecular Docking Studies : Molecular docking studies performed on derivatives containing the benzo[d]thiazole moiety revealed interactions with key proteins involved in cancer pathways, suggesting a mechanism for their anticancer effects .
  • Synergistic Effects : Research indicates that combining thiazole derivatives with other therapeutic agents may enhance their effectiveness, particularly in resistant bacterial strains .

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